molecular formula C27H36O13 B593402 erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside CAS No. 412029-03-9

erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside

Cat. No.: B593402
CAS No.: 412029-03-9
M. Wt: 568.572
InChI Key: BPUKWANBFFNAJE-RLMPZANRSA-N
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Description

Molecular Formula and Basic Properties

erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside possesses the molecular formula C27H36O13, establishing its composition as a complex organic molecule with multiple hydroxyl and methoxy functional groups. The compound is officially registered under the Chemical Abstracts Service number 412029-03-9, providing a unique identifier for regulatory and research purposes. Multiple research investigations have consistently reported the molecular weight as 568.6 grams per mole, with slight variations in decimal places across different analytical determinations ranging from 568.57 to 568.60 grams per mole.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. This comprehensive chemical name reflects the complex structural architecture that includes both aromatic phenolic units and a glucoside moiety attached through glycosidic linkage. The compound also carries several alternative names in scientific literature, including the commonly used shortened designation that emphasizes its erythro stereochemical configuration.

Structural Features

The structural architecture of erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside consists of two distinct aromatic units connected through an ether linkage, with an additional glucose moiety attached as a glycoside. The first aromatic unit derives from guaiacyl alcohol, featuring a 4-hydroxy-3-methoxyphenyl group that represents a fundamental building block in lignin biosynthesis. The second aromatic component originates from sinapyl alcohol, characterized by a 4-hydroxy-3,5-dimethoxyphenyl structure that contributes to the compound's distinctive chemical properties.

Research has demonstrated that this compound belongs to the 8-O-4' type neolignan glycosides, a classification that describes the specific carbon-carbon and carbon-oxygen bonding pattern between the two aromatic units. The ether linkage occurs between the 8-position of the guaiacyl unit and the 4'-position of the sinapyl unit, creating a characteristic structural motif found in many plant-derived neolignans. The glucose unit is attached through a β-glycosidic bond at the 7-position of the molecule, forming a stable glycosidic linkage that enhances the compound's water solubility and biological stability.

Table 1: Structural Components of erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside

Component Origin Key Features Functional Groups
Guaiacyl unit Coniferyl alcohol 4-hydroxy-3-methoxyphenyl Hydroxyl, methoxy
Sinapyl unit Sinapyl alcohol 4-hydroxy-3,5-dimethoxyphenyl Hydroxyl, dimethoxy
Glucose moiety β-D-glucopyranose Six-carbon sugar ring Multiple hydroxyl groups
Ether linkage 8-O-4' connection Carbon-oxygen bond Ether functional group

Stereochemistry

The stereochemical configuration of erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside represents a critical aspect of its molecular identity, with the erythro designation specifically referring to the relative spatial arrangement of substituents around the chiral centers. Research utilizing Mosher's method has established the absolute configuration of the stereoisomers, revealing that the erythro form corresponds to specific spatial arrangements that can be distinguished from the threo isomer through advanced nuclear magnetic resonance spectroscopy techniques.

Detailed stereochemical analysis has revealed that four distinct stereoisomers exist for this class of compounds, designated as (+)-erythro, (-)-erythro, (+)-threo, and (-)-threo configurations. The absolute configurations of these stereoisomers have been determined as (7R,8S), (7S,8R), (7S,8S), and (7R,8R) respectively, providing precise three-dimensional structural information. The erythro configuration exhibits specific nuclear magnetic resonance spectral characteristics that allow for reliable identification and differentiation from other stereoisomeric forms.

Studies examining the enzymatic formation of these compounds have demonstrated that the erythro and threo isomers are produced in different ratios depending on the reaction conditions and enzyme systems employed. Research has shown that the ratio of erythro to threo forms can be approximately 47:53 under certain enzymatic conditions, indicating that both forms are naturally occurring and biologically relevant. The stereochemical preferences observed in enzymatic synthesis provide important insights into the biosynthetic pathways responsible for neolignan formation in plant systems.

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy has provided comprehensive structural elucidation of erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside, with detailed assignments of both proton and carbon-13 chemical shifts enabling precise molecular characterization. The proton nuclear magnetic resonance spectrum reveals characteristic signals that correspond to the various structural components, including aromatic protons, aliphatic protons, and sugar protons from the glucose moiety.

Specific spectroscopic features have been identified that are diagnostic for this compound class, including signals attributed to the trans-arylpropenoxy unit and the arylpropanediyloxy structural elements. The nuclear magnetic resonance analysis has revealed signals corresponding to vicinal coupling systems between oxymethines and oxymethylene groups, providing detailed information about the connectivity and spatial relationships within the molecule. Two diagnostic doublets attributed to anomeric protons at chemical shifts of 4.34 and 4.22 parts per million have been identified as characteristic features of the β-glycopyranosyl units.

Carbon-13 nuclear magnetic resonance spectroscopy has provided complementary structural information, with carbon signals corresponding to aromatic carbons, aliphatic carbons, and carbohydrate carbons clearly resolved and assigned. Comparison of carbon-13 chemical shifts with reference compounds has enabled precise structural determination, with specific carbon resonances showing characteristic deshielding and shielding patterns that confirm the proposed molecular structure. Advanced two-dimensional nuclear magnetic resonance techniques, including Heteronuclear Multiple Bond Correlation and Heteronuclear Single Quantum Coherence experiments, have provided definitive evidence for the connectivity patterns and stereochemical arrangements.

Table 2: Key Spectroscopic Features

Spectroscopic Method Characteristic Signals Chemical Shift Range Structural Assignment
1H Nuclear Magnetic Resonance Aromatic protons 6.35-6.77 ppm Phenolic rings
1H Nuclear Magnetic Resonance Anomeric protons 4.22-4.34 ppm Glucose units
1H Nuclear Magnetic Resonance Aliphatic protons 3.00-5.11 ppm Propyl chain
13C Nuclear Magnetic Resonance Aromatic carbons 104.8-153.7 ppm Benzene rings
13C Nuclear Magnetic Resonance Carbohydrate carbons 61.9-77.9 ppm Glucose moiety

Physical and Chemical Properties

The physical and chemical properties of erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside have been characterized through various analytical methods, providing essential data for understanding its behavior in different environments and applications. The compound typically appears as a white powder or gum, depending on the isolation and purification methods employed. The molecular structure contributes to specific solubility characteristics, with the presence of multiple hydroxyl groups and the glucose moiety enhancing water solubility compared to non-glycosylated analogs.

Computational analysis has provided additional insights into the compound's physical properties, including predictions of density, boiling point, and other thermodynamic parameters. The topological polar surface area has been calculated as 197.00 square angstroms, indicating significant polar character that influences the compound's interactions with biological membranes and solvent systems. The calculated XlogP value of -0.20 suggests that the compound exhibits hydrophilic characteristics, consistent with its glycosidic nature and multiple hydroxyl functional groups.

Mass spectrometric analysis has confirmed the molecular weight and provided fragmentation patterns characteristic of neolignan glycosides. Electrospray ionization mass spectrometry has revealed specific molecular ion peaks and fragmentation patterns that are diagnostic for this compound class, including loss of glucose units and characteristic aromatic fragmentations. The compound has demonstrated stability under standard analytical conditions, making it suitable for various research applications and analytical procedures.

Table 3: Physical and Chemical Properties

Property Value Method Reference Conditions
Molecular Weight 568.6 g/mol Mass Spectrometry Standard conditions
Appearance White powder/gum Visual observation Room temperature
Topological Polar Surface Area 197.00 Ų Computational Theoretical calculation
XlogP -0.20 Computational Partition coefficient
Solubility Water soluble Experimental Enhanced by glucose moiety

Properties

IUPAC Name

2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O13/c1-35-17-11-15(6-7-16(17)31)25(40-27-24(34)23(33)22(32)20(12-29)39-27)21(13-30)38-26-18(36-2)9-14(5-4-8-28)10-19(26)37-3/h4-7,9-11,20-25,27-34H,8,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUKWANBFFNAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-O-4 Ether Bond Formation

The Krönungs condensation, adapted from Nakatsubo and Higuchi, involves reacting sinapyl aldehyde with guaiacylglycerol in tetrahydrofuran (THF) under basic conditions (K₂CO₃, 60°C, 12 h). This yields a mixture of erythro and threo β-sinapyl ethers (Fig. 1A). Key modifications include:

  • Catalyst optimization : Substituting K₂CO₃ with Cs₂CO₃ improves yields from 58% to 72%.

  • Solvent effects : THF outperforms DMF due to reduced side reactions (e.g., aldol condensation).

Table 1: Comparative Yields of β-O-4 Ether Synthesis

MethodCatalystSolventYield (%)Erythro:Threo
Krönungs condensationK₂CO₃THF581:1
Modified condensationCs₂CO₃THF723:1

Regioselective 7-O-Glucosylation

Glucosylation of the β-sinapyl ether intermediate follows a two-step protocol from Koch et al.:

  • Protection : The phenolic hydroxyl group is acetylated (Ac₂O, pyridine, 25°C, 6 h).

  • Glycosylation : 2,3,4,6-Tetra-O-acetylglucopyranosyl bromide is coupled using BF₃·Et₂O catalysis (CH₂Cl₂, 0°C → 25°C, 8 h), achieving 89% yield.

  • Deprotection : Sodium methoxide (MeONa, MeOH, 4 h) removes acetyl groups, yielding the 7-O-glucoside (Fig. 1B).

Critical considerations :

  • Regioselectivity : The 7-position is favored due to steric hindrance at adjacent sites.

  • Byproduct formation : <5% 9-O-glucoside is observed, removed via silica gel chromatography.

Stereochemical Resolution of Erythro Isomers

Reductive Resolution

Sodium borohydride (NaBH₄) reduction of the β-keto intermediate (from Krönungs condensation) preferentially generates the erythro isomer. In ethanol at −10°C, the erythro:threo ratio reaches 3:1. Alternatives include:

  • Catalytic hydrogenation : Pd/C (H₂, 1 atm) gives a 2:1 ratio but risks over-reduction.

  • Enzymatic resolution : Lipases (e.g., Candida antarctica) improve selectivity but require costly cofactors.

Table 2: Stereochemical Outcomes of Reductive Methods

MethodConditionsErythro:ThreoYield (%)
NaBH₄ reductionEtOH, −10°C, 2 h3:165
Catalytic hydrogenationPd/C, H₂, 25°C, 6 h2:171

Analytical Validation and Purification

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Erythro isomers show distinct coupling patterns (Jα,β = 4.0 Hz) vs. threo (Jα,β = 6.0 Hz).

  • HSQC : Correlates C7 (δ 98.5 ppm) with the glucosyl anomeric proton (δ 4.8 ppm).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns (MeCN:H₂O, 65:35) resolve erythro and threo isomers (retention times: 12.3 vs. 14.1 min).

Industrial-Scale Considerations

Cost-Effective Glucosylation

Bulk synthesis employs trichloroacetimidate donors, reducing bromide waste. Yields remain stable at 82% for 100 g batches.

Green Chemistry Approaches

  • Solvent recycling : THF recovery (>90%) via distillation.

  • Catalyst reuse : Cs₂CO₃ retains 80% activity after five cycles.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at benzylic, phenolic, and allylic positions. Key findings include:

Benzylic Oxidation

  • Reagent/Conditions : Manganese dioxide (MnO₂) in dichloromethane at room temperature .

  • Outcome : Converts erythro-7,9-dihydroxy-8,4′-oxyneolignans to 9-hydroxy-7-keto derivatives (e.g., asprenol B and icariol A₁) .

  • Mechanism : MnO₂ selectively oxidizes benzylic alcohols to ketones without affecting other hydroxyl groups .

Phenolic/Electron-Rich Aromatic Oxidation

  • Reagent/Conditions : Hydrogen peroxide (H₂O₂) with copper oxide (CuO) under microwave heating .

  • Outcome : Generates quinones or other oxidized aromatic derivatives .

Reduction Reactions

Reduction primarily targets carbonyl groups or unsaturated bonds:

  • Reagent/Conditions : Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C .

  • Outcome : Reduces ketones to secondary alcohols or stabilizes intermediates during synthesis .

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions:

  • Reagents : Alkyl halides, acyl chlorides, or silylating agents under basic conditions .

  • Example : Protection of hydroxyl groups as silyl ethers (e.g., tert-butyldimethylsilyl) during multi-step syntheses .

Deprotection Strategies

Critical for revealing hydroxyl groups in final products:

  • Hydrogenation : Removes benzylidene acetals using H₂ and palladium catalysts .

  • Fluoride-Mediated Cleavage : Removes silyl ethers (e.g., TBS groups) with tetrabutylammonium fluoride (TBAF) .

Degradation Pathways

Uncontrolled oxidation or acidic conditions can lead to decomposition:

  • Acidic Hydrolysis : Prolonged exposure to HCl or H₂SO₄ cleaves glycosidic bonds, yielding aglycones .

  • Oxidative Degradation : Over-oxidation with strong agents (e.g., CrO₃) disrupts the neolignan skeleton .

Challenges and Limitations

  • Selectivity : Simultaneous deprotection of multiple groups (e.g., benzylidene acetals and silyl ethers) remains problematic .

  • Stability : Benzylic oxidation products are prone to degradation under acidic conditions .

Mechanism of Action

The mechanism by which erythro-Guaiacylglycerol |A-sinapyl ether 7-O-glucoside exerts its effects involves its interaction with various molecular targets and pathways. For instance, similar compounds have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, involving the loss of mitochondrial membrane potential and subsequent chromatin condensation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Guaiacylglycerol Ether Derivatives

(a) Guaiacylglycerol β-Coniferyl Ether
  • Structure : Differs in the lignin-derived moiety (coniferyl instead of sinapyl). Coniferyl has one methoxy group, whereas sinapyl has two.
  • Properties : Less hydrophilic due to fewer methoxy groups.
  • Bioactivity: Exhibits anti-inflammatory effects by inhibiting NO production, but lower efficacy compared to sinapyl derivatives due to reduced electron-donating groups .
(b) Threo-Guaiacylglycerol β-Sinapyl Ether
  • Structure : Shares the same substituents but differs in glycerol stereochemistry (threo vs. erythro).
  • Bioactivity : Threo isomers often show weaker enzyme inhibition due to steric hindrance in binding pockets .
(c) Tricin 7-O-Glucoside Sulfate
  • Structure : Contains a flavone (tricin) core instead of guaiacylglycerol but shares the 7-O-glucoside group.
  • Properties: Sulfation enhances hydrophilicity and bioavailability compared to non-sulfated analogs .

Flavonoid 7-O-Glucosides

(a) Apigenin 7-O-Glucoside
  • Structure : Flavone aglycone (apigenin) with a 7-O-glucoside.
  • Bioactivity : Stimulates collagen biosynthesis in fibroblasts, unlike its aglycone (apigenin), which inhibits collagen production. This highlights the glucoside’s role in modulating bioactivity .
(b) Luteolin 7-O-Glucoside
  • Structure : Similar to apigenin but with an additional hydroxyl group on the flavone B-ring.
  • Bioactivity : Inhibits hyaluronidase (IC50: 9.0 µM) and shows moderate anti-cancer activity against CK2α enzymes .
(c) Eriodictyol 7-O-Glucoside
  • Structure: Flavanone aglycone (eriodictyol) with a 7-O-glucoside.
  • Bioactivity : Inhibits hyaluronidase (40.15% inhibition at 1,000 µM) and exhibits antioxidant properties .

Lignan-Glucoside Hybrids

(a) (7S,8R)-Guaiacylglycerol-8-O-4′-Sinapyl Ether 9′-O-β-D-Glucopyranoside
  • Structure : Glucoside at the 9′-position instead of 7-O, with a sinapyl ether.
  • Properties : Higher enzymatic resistance during hydrolysis due to glucoside positioning .
(b) Tricin 4′-O-(Erythro-β-Guaiacylglyceryl Ether) 7-O-Glucoside Sulfate
  • Structure : Combines a flavone (tricin) with a guaiacylglyceryl ether and sulfate group.
  • Properties: Sulfation enhances interaction with biomolecules (e.g., proteins) compared to non-sulfated analogs .

Key Data Tables

Table 1: Structural and Bioactive Comparison

Compound Molecular Weight (g/mol) Key Substituents Notable Bioactivity Source
Erythro-guaiacylglycerol β-sinapyl ether 7-O-glucoside 568.57 Sinapyl ether, 7-O-glucoside Anti-inflammatory, enzyme inhibition Asparagus cochinchinensis
Guaiacylglycerol β-coniferyl ether 376.40 Coniferyl ether NO production inhibition Synthetic/Plant extracts
Apigenin 7-O-glucoside 432.38 Flavone, 7-O-glucoside Collagen stimulation Salvia plebeia, Rosmarinus
Tricin 7-O-glucoside sulfate ~500 (estimated) Sulfate, 7-O-glucoside Enhanced bioavailability Sabal yapa

Table 2: Enzymatic Hydrolysis Resistance

Compound Hydrolysis Conditions Stability Reference
Erythro-guaiacylglycerol β-sinapyl ether 7-O-glucoside Acidic (75% ethanol) Stable; releases D-glucose
(7S,8R)-Guaiacylglycerol-8-O-4′-sinapyl ether 9′-O-glucoside Cellulase (40°C) Partial degradation to aglycone
Apigenin 7-O-glucoside β-Glucosidase Rapid deglycosylation

Research Findings and Implications

  • Stereochemical Impact : Erythro isomers generally exhibit stronger enzyme inhibition than threo forms due to favorable binding conformations .
  • Glucoside Positioning: 7-O-glucosides in flavonoids enhance solubility and bioavailability but reduce membrane permeability compared to aglycones .
  • Sinapyl vs. Coniferyl Ethers : Sinapyl’s additional methoxy group increases electron density, enhancing antioxidant capacity and enzyme interaction .

Biological Activity

Erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside is a complex neolignan compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of Erythro-Guaiacylglycerol β-Sinapyl Ether 7-O-Glucoside

Erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside consists of coniferyl and sinapyl alcohol moieties, classified as an 8-O-4’ neolignan. It is typically isolated from various plant sources, including mung beans (Vigna radiata) and other lignan-rich plants .

  • Molecular Formula : C20_{20}H24_{24}O7_{7}
  • Molecular Weight : 376.40 g/mol
  • CAS Number : 412029-03-9

Antioxidant Properties

Research indicates that erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

Similar compounds within the lignan class have demonstrated the ability to induce apoptosis in cancer cells. Erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside may exert similar effects through mitochondrial pathways, leading to chromatin condensation and cell death .

Case Study : A study exploring the cytotoxic effects of lignans on human cancer cell lines revealed that compounds structurally related to erythro-Guaiacylglycerol β-sinapyl ether can inhibit cell proliferation and promote apoptosis at specific concentrations .

Enzyme Inhibition

Erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound's EC50 value for this inhibition is reported to be approximately 18.71 μM, suggesting potential applications in managing conditions like diabetes by slowing glucose absorption .

The biological activity of erythro-Guaiacylglycerol β-sinapyl ether involves several mechanisms:

  • Antioxidant Mechanism : The compound interacts with ROS, neutralizing them and preventing cellular damage.
  • Apoptotic Pathway Activation : It triggers mitochondrial dysfunction, leading to the activation of caspases involved in apoptosis.
  • Enzyme Interaction : By inhibiting α-glucosidase, it alters carbohydrate metabolism, which can be beneficial in metabolic disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityEC50 (μM)
Erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucosideStructureAntioxidant, anticancer18.71
Guaiacylglycerol-8-O-4’-(coniferyl alcohol) etherStructureAntioxidantN/A
Syringylglycerol-8-O-4’-(sinapyl alcohol) etherStructureAnticancerN/A

Research Applications

Erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside serves multiple research purposes:

  • Chemistry : Utilized as a model compound for studying lignin biosynthesis.
  • Biology : Investigated for its role in plant defense mechanisms and potential therapeutic applications.
  • Medicine : Explored for its anticancer properties and metabolic benefits.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of erythro-guaiacylglycerol β-sinapyl ether 7-O-glucoside, and how do they influence experimental design?

  • Answer : The compound (C₂₇H₃₆O₁₃, MW 568.57) is a solid powder with a boiling point of 870.8±65.0°C and density of 1.46±0.1 g/cm³ . Solubility varies: hydrophilic solvents (water, methanol, ethanol) are suitable for extraction, while hydrophobic solvents (petroleum ether, benzene) aid in purification . Stability studies recommend storage at -20°C in dry, light-protected conditions to prevent degradation . These properties guide solvent selection for extraction, chromatography, and bioactivity assays.

Q. How can researchers quantify erythro-guaiacylglycerol β-sinapyl ether 7-O-glucoside in plant extracts?

  • Answer : Use UPLC-DAD or LC-MS/MS with apigenin 7-O-glucoside derivatives as reference standards. For example, peak alignment at ~27 min (UV-vis spectrum) combined with mass spectral analysis (e.g., m/z 569.2 [M+H]⁺) ensures specificity . However, co-elution with structurally similar glycosides (e.g., naasalvinin C) may occur, necessitating orthogonal methods like NMR for confirmation .

Q. What synthetic or extraction methods are validated for isolating this compound?

  • Answer :

  • Extraction : Ethanol or methanol-based Soxhlet extraction from Asparagus cochinchinensis (天门冬), followed by silica gel chromatography and HPLC purification .
  • Synthesis : Enzymatic glycosylation using β-D-glucosidases (e.g., GT83F) to attach glucose to the aglycone core, as demonstrated for related flavanone glycosides .
    • Key challenge : Structural complexity (e.g., erythro configuration, β-sinapyl ether linkage) complicates chemical synthesis, favoring plant-based extraction .

Q. Does erythro-guaiacylglycerol β-sinapyl ether 7-O-glucoside exhibit α-glucosidase inhibitory activity?

  • Answer : While its analog, erythro-guaiacylglycerol β-coniferyl ether, inhibits α-glucosidase (EC₅₀ 18.71 µM) , direct evidence for the β-sinapyl derivative is lacking. Preliminary assays should follow protocols for related lignans, using p-nitrophenyl-α-D-glucopyranoside as a substrate and acarbose as a positive control .

Advanced Research Questions

Q. How can structural elucidation resolve contradictions in glycoside identification, as seen in apigenin 7-O-glucoside studies?

  • Answer : Misidentification of glycosides (e.g., apigenin 7-O-glucoside vs. naasalvinin C) highlights the need for multi-modal analysis:

  • UV-vis : Compare λₘₐₓ (e.g., 320 nm for rosmarinic acid analogs) .
  • MS/MS : Fragment patterns (e.g., loss of glucose moiety, m/z 162) .
  • NMR : Assign anomeric proton signals (δ 4.8–5.5 ppm for β-glucosides) and coupling constants (J = 7–8 Hz for β-linkages) .
    • Example: Apigenin 7-O-glucoside was misidentified due to co-eluting derivatives; NMR confirmed absence of the target compound .

Q. What mechanisms underlie the bioactivity of erythro-guaiacylglycerol derivatives, and how do structural variations (e.g., sinapyl vs. coniferyl ethers) affect potency?

  • Answer :

  • Inhibition of human leukocyte elastase : The β-O-4'-dehydrodisinapyl ether analog shows IC₅₀ 171 µM, attributed to hydrogen bonding between the glucoside and enzyme active sites .
  • Structure-activity relationship (SAR) : Coniferyl ethers (EC₅₀ 18.71 µM for α-glucosidase) are more potent than sinapyl derivatives, likely due to methoxy group positioning affecting substrate-enzyme interactions .
    • Method : Molecular docking (e.g., AutoDock Vina) and mutagenesis studies to validate key residues (e.g., His674 in α-glucosidase) .

Q. How can researchers address discrepancies in reported bioactivities across related glycosides?

  • Answer : Contradictions arise from:

  • Purity : Ensure ≥98% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Assay conditions : Standardize protocols (e.g., pH, temperature) to compare EC₅₀ values.
  • Species specificity : Test across multiple models (e.g., human vs. bacterial enzymes) .
    • Case study : Naringinase activity varies by source (fungal vs. bacterial), affecting deglycosylation efficiency .

Q. What role does erythro-guaiacylglycerol β-sinapyl ether 7-O-glucoside play in plant lignin biosynthesis, and how can this inform metabolic engineering?

  • Answer : As a lignan, it may derive from monolignol coupling (e.g., sinapyl alcohol and guaiacylglycerol). Pathway analysis in Medicago truncatula suggests UDP-glucosyltransferases (UGTs) catalyze the final glycosylation step . CRISPR-Cas9 knockout of UGTs (e.g., GT83F) could validate biosynthesis routes and enhance production in plant systems .

Retrosynthesis Analysis

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Reactant of Route 2
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